molecular formula C6H4ClFN2O2 B2891163 Methyl 2-Chloro-5-fluoropyrimidine-4-carboxylate CAS No. 1404364-32-4

Methyl 2-Chloro-5-fluoropyrimidine-4-carboxylate

Cat. No.: B2891163
CAS No.: 1404364-32-4
M. Wt: 190.56
InChI Key: JHEBNUBUTDIAFI-UHFFFAOYSA-N
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Description

“Methyl 2-Chloro-5-fluoropyrimidine-4-carboxylate” is a chemical compound with the CAS Number: 1404364-32-4 . It is a useful research chemical and has a molecular weight of 190.56 . The IUPAC name for this compound is methyl 2-chloro-5-fluoro-4-pyrimidinecarboxylate .


Molecular Structure Analysis

The compound has been confirmed by single crystal X-ray diffraction studies . It crystallizes in the monoclinic space group P2 1 /c with a = 8.5272(11) Å, b = 17.774(2) Å, c = 10.2732(14) Å, β = 111.005(2)° and Z = 4 . The InChI code for this compound is 1S/C6H4ClFN2O2/c1-12-5 (11)4-3 (8)2-9-6 (7)10-4/h2H,1H3 .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 190.56 and its InChI code is 1S/C6H4ClFN2O2/c1-12-5 (11)4-3 (8)2-9-6 (7)10-4/h2H,1H3 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Methyl 2-Chloro-5-fluoropyrimidine-4-carboxylate is involved in the synthesis of fluoropyrimidines, which are key components in several chemical reactions. For instance, the synthesis of simple fluoropyrimidines such as 2-fluoropyrimidine and its derivatives is achieved through the diazotization of corresponding aminopyrimidines in fluoroboric acid. These fluoropyrimidines react faster than other halogenopyrimidines in certain reactions, indicating their unique reactivity and potential applications in chemical synthesis (Brown & Waring, 1974).

Anticancer Applications

  • Compounds derived from this compound have shown potential in cancer treatment. For instance, triazolopyrimidines synthesized from related fluoropyrimidines have been identified as anticancer agents with a unique mechanism of tubulin inhibition, which is different from that of paclitaxel and vincas (Zhang et al., 2007). Additionally, novel 2,4-diamino-5-aryl-6-ethylpyrimidines derived from related compounds have been synthesized and evaluated as inhibitors of certain enzymes, showing potential as antitumor agents (Robson et al., 1997).

Inhibitory Effects on Immune Activation

  • Derivatives of this compound, such as 2-amino-4,6-dichloropyrimidines, have been shown to inhibit immune-activated nitric oxide production. This suggests potential applications in immunology and inflammation-related research (Jansa et al., 2014).

Role in Genomic Predictors and Chemotherapy

  • Methylenetetrahydrofolate reductase (MTHFR) gene polymorphisms have been studied in the context of fluoropyrimidine-based chemotherapy, indicating a potential role of fluoropyrimidines in personalized medicine and genomic predictors of clinical response in cancer treatment (Marcuello et al., 2006).

Kinase Inhibition and Anticancer Potential

  • This compound derivatives have been explored as kinase inhibitors, particularly in anticancer research. These compounds are part of a broader class of 2,4-disubstituted-5-fluoropyrimidines, indicating their significance in the development of novel anticancer therapies (Wada et al., 2012).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

methyl 2-chloro-5-fluoropyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O2/c1-12-5(11)4-3(8)2-9-6(7)10-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEBNUBUTDIAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404364-32-4
Record name methyl 2-chloro-5-fluoro-pyrimidine-4-carboxylate
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